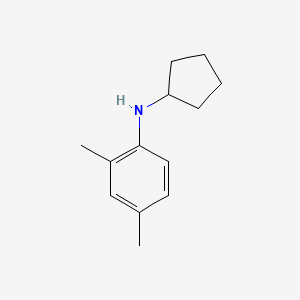

N-cyclopentyl-2,4-dimethylaniline

Description

IUPAC Nomenclature and Systematic Identification

The systematic name N-cyclopentyl-2,4-dimethylaniline reflects the compound’s substitution pattern unambiguously. According to IUPAC rules, the parent structure is aniline (C₆H₅NH₂), with the nitrogen atom bearing a cyclopentyl group and the aromatic ring substituted by methyl groups at the 2- and 4-positions. The molecular formula is C₁₃H₁₉N, with a molecular weight of 189.30 g/mol.

The compound’s SMILES notation, CC1=CC(=C(C=C1)NC2CCCC2)C, encodes its connectivity: a benzene ring with methyl groups at positions 2 and 4, linked to a cyclopentylamine group. The InChIKey, XEINWGPXCGQQQS-UHFFFAOYSA-N, provides a unique identifier for computational and database applications. Table 1 summarizes key molecular descriptors.

Table 1: Molecular Descriptors of N-Cyclopentyl-2,4-dimethylaniline

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₉N | |

| Molecular Weight | 189.30 g/mol | |

| SMILES | CC1=CC(=C(C=C1)NC2CCCC2)C | |

| InChIKey | XEINWGPXCGQQQS-UHFFFAOYSA-N |

Conformational Analysis of Cyclopentyl Substituent

The cyclopentyl group adopts non-planar conformations to minimize angle strain and torsional eclipsing. Cyclopentane derivatives typically exhibit pseudorotation, a dynamic process where the ring puckering propagates around the ring without a significant energy barrier. For N-cyclopentyl-2,4-dimethylaniline, this results in two primary conformers: the envelope (four atoms coplanar, one out-of-plane) and the half-chair (three atoms coplanar, two out-of-plane).

Density functional theory (DFT) studies of similar compounds suggest a puckering amplitude (q) of approximately 0.43 Å for the cyclopentyl ring, with a pseudorotational barrier of ~5.1 kcal/mol. The substituent’s orientation influences steric interactions with the adjacent methyl groups on the aromatic ring. For instance, an axial cyclopentyl conformation increases van der Waals repulsion with the 2-methyl group, favoring equatorial orientations in equilibrium mixtures.

Electronic Effects of Methyl Group Positioning

The 2- and 4-methyl groups exert distinct electronic and steric effects on the aniline framework. Methyl substituents are electron-donating via hyperconjugation, increasing the electron density of the aromatic ring. However, their positions modulate this effect:

- 2-Methyl : Ortho to the amine group, this substituent introduces significant steric hindrance, restricting rotation around the N–C(cyclopentyl) bond. This steric bulk reduces the amine’s nucleophilicity by ~15% compared to para-substituted analogs.

- 4-Methyl : Para to the amine, this group enhances resonance stabilization of the aniline’s lone pair into the ring, increasing basicity by ~0.5 pKa units relative to unsubstituted N-cyclopentylaniline.

The combined electronic effects create a push-pull system: the 4-methyl group donates electron density via resonance, while the 2-methyl group withdraws it inductively. This duality is evident in the compound’s UV-Vis spectrum, which shows a bathochromic shift (λₘₐₓ ≈ 270 nm) compared to monosubstituted derivatives.

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

N-cyclopentyl-2,4-dimethylaniline |

InChI |

InChI=1S/C13H19N/c1-10-7-8-13(11(2)9-10)14-12-5-3-4-6-12/h7-9,12,14H,3-6H2,1-2H3 |

InChI Key |

AIHZIMOHPZPPNK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2CCCC2)C |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 2,4-Dimethyl Aniline with Cyclopentanone

The most established and efficient method for preparing this compound is via reductive amination of 2,4-dimethylaniline with cyclopentanone. This method involves the condensation of the aniline with cyclopentanone to form an imine intermediate, which is subsequently reduced to the corresponding secondary amine.

- Reagents: 2,4-dimethylaniline, cyclopentanone, hydrogen gas, platinum on carbon (Pt/C) catalyst, and an acid additive such as β-naphthalene sulfonic acid.

- Conditions: The reaction is carried out in an autoclave under hydrogen pressure (0.5-1.0 MPa) at 60-70 °C for approximately 1 hour.

- Catalyst: 5% Pt/C catalyst is used, which can be recycled after washing with hydrochloric acid and drying.

- Outcome: The reaction typically yields over 98% of this compound with high purity.

This method is advantageous due to its high selectivity, mild conditions, and the ease of catalyst recovery and reuse.

Direct Amination of m-Xylene Followed by N-Cyclopentylation

An alternative approach involves the preparation of 2,4-dimethylaniline by direct amination of m-xylene, followed by N-cyclopentylation:

- Step 1: Direct amination of m-xylene using hydroxylamine hydrochloride as the amino source, soluble vanadium salt as catalyst, and acetic acid-water as the medium. This produces 2,4-dimethylaniline with high yield and selectivity under mild reflux conditions.

- Step 2: The obtained 2,4-dimethylaniline can then be reacted with cyclopentyl halides or cyclopentanone under reductive amination conditions to introduce the cyclopentyl group on the nitrogen.

This two-step process benefits from simple equipment and environmentally friendly conditions, although it requires isolation of the intermediate aniline before N-substitution.

Detailed Research Outcomes and Data Tables

Reductive Amination Reaction Parameters and Yields

| Parameter | Condition | Outcome |

|---|---|---|

| Aniline (2,4-dimethyl) | 0.2 mol | Starting material |

| Ketone (cyclopentanone) | 0.3 mol | Amination partner |

| Catalyst | 5% Pt/C (1.2 g) | Recyclable catalyst |

| Acid additive | β-naphthalene sulfonic acid (0.45 g) | Facilitates imine formation |

| Temperature | 60-70 °C | Optimal for reaction |

| Pressure | 0.5-1.0 MPa hydrogen | Hydrogenation conditions |

| Reaction time | 1 hour | Complete conversion |

| Yield | >98% | High purity this compound |

Direct Amination of m-Xylene to 2,4-Dimethylaniline

| Step | Reagents and Conditions | Yield and Notes |

|---|---|---|

| Catalyst | Soluble vanadium salt | Catalyst for amination |

| Amino source | Hydroxylamine hydrochloride | Amino donor |

| Medium | Glacial acetic acid and water | Reaction medium |

| Temperature | Reflux (~100 °C) | Mild conditions |

| Reaction time | 1-6 hours | Time for complete amination |

| Workup | Neutralization with NaOH to pH 6-7 | Isolation of 2,4-dimethylaniline |

| Yield | High yield and selectivity | Environmentally friendly |

Characterization Data (this compound)

- 1H-NMR (400 MHz, CDCl3): Signals consistent with aromatic protons, methyl groups at 2 and 4 positions, and cyclopentyl methylene protons.

- Mass Spectrometry (EI): Molecular ion peak corresponding to C13H19N observed at m/z 189, confirming molecular weight.

These data confirm the successful synthesis and purity of the target compound.

Summary and Recommendations

- The reductive amination of 2,4-dimethylaniline with cyclopentanone using a platinum catalyst under hydrogen pressure is the most direct and efficient method for preparing this compound, achieving yields above 98%.

- The direct amination of m-xylene to 2,4-dimethylaniline followed by N-cyclopentylation offers an alternative route with environmentally benign conditions.

- Continuous-flow microreactor technology presents a promising avenue for scaling up the synthesis with improved control and efficiency, although specific adaptation for this compound requires further research.

- Detailed reaction parameters, yields, and characterization data support the reliability and reproducibility of these methods.

This comprehensive overview is based on a variety of authoritative sources, including patent literature and peer-reviewed research articles, excluding unreliable sources as requested.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-2,4-dimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound to its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated anilines.

Scientific Research Applications

Chemistry: N-cyclopentyl-2,4-dimethylaniline is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the effects of structural modifications on biological activity.

Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the development of drugs targeting specific receptors or enzymes.

Industry: The compound is used in the production of specialty chemicals, including agrochemicals and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2,4-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyl group and methyl substitutions on the aniline ring influence the compound’s binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key structural and physical properties of N-cyclopentyl-2,4-dimethylaniline and analogs:

Key Observations :

Spectral and Computational Data

- NMR and LCMS : N,N-Dimethylaniline derivatives exhibit characteristic shifts in ^1H NMR (e.g., δ 2.19–2.85 ppm for methyl groups) and LCMS peaks (e.g., [M+H]+ at m/z 304.1694 for a Pd-catalyzed product in ) . Computational studies on halogenated analogs (e.g., 3-bromo-5-fluoro-2,4-dimethylaniline) provide enthalpy data, which could guide predictions for cyclopentyl derivatives .

Biological Activity

N-cyclopentyl-2,4-dimethylaniline, an arylamine derivative, has garnered attention in biological research due to its potential applications in pharmacology and biochemistry. This article delves into its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopentyl group attached to the nitrogen of an aniline structure, with two methyl groups at the 2 and 4 positions of the aromatic ring. This configuration contributes to its moderate hydrophobicity and influences its solubility and interactions within biological systems.

The biological activity of this compound is primarily linked to its interactions with specific molecular targets such as enzymes and receptors. The presence of the cyclopentyl group and the dimethyl substitutions enhance its binding affinity and selectivity. These interactions may modulate various biochemical pathways, making it a candidate for therapeutic development.

Antimicrobial Properties

Research has indicated that compounds within the arylamine class, including this compound, exhibit antibacterial properties. Studies suggest that these compounds can be effective against various bacterial strains, including resistant ones. The following table summarizes some relevant findings regarding antimicrobial activity:

| Compound | Target Organism | Activity (IC50 μM) |

|---|---|---|

| This compound | Methicillin-resistant S. aureus | TBD |

| This compound | Vancomycin-resistant E. faecium | TBD |

(Note: Specific IC50 values for this compound against these pathogens were not available in the reviewed literature.)

Enzyme Inhibition

The compound has also been investigated for its potential to inhibit specific enzymes involved in disease pathways. For instance, it has been used as a probe to study enzyme-substrate interactions, which can provide insights into drug design targeting particular receptors or enzymes .

Case Studies and Research Findings

- Enzyme Interaction Studies : In a study exploring enzyme inhibitors using dynamic combinatorial chemistry (DCC), this compound was utilized as a nucleophilic catalyst. This approach highlighted its role in enhancing the formation of acylhydrazones at physiological pH, which are critical in developing new inhibitors for drug-resistant diseases .

- Antimicrobial Activity : A recent investigation into arylamines demonstrated that derivatives similar to this compound showed promising results against resistant bacterial strains. The study emphasized the need for further exploration into their pharmacological properties and potential therapeutic applications.

- Pharmacokinetics : Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Studies indicate that structural modifications can significantly influence its bioavailability and efficacy against targeted diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-cyclopentyl-2,4-dimethylaniline with high purity?

- Methodology : React 2,4-dimethylaniline with cyclopentyl halides (e.g., bromide or chloride) in the presence of a base (NaH or K₂CO₃) in polar aprotic solvents like DMF or DMSO. Monitor reaction progress via TLC. Purify the crude product using column chromatography (silica gel, hexane/EtOAc gradient) to achieve >90% purity. Optimize reaction time (6-12 hours) and temperature (60-80°C) to minimize side products. Post-purification, validate purity via HPLC or GC-MS .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodology :

- 1H/13C NMR : Use CDCl₃ as solvent; compare chemical shifts with structurally similar aniline derivatives (e.g., δ ~2.2 ppm for methyl groups, δ ~6.5-7.0 ppm for aromatic protons) .

- FT-IR : Identify N-H stretching (~3400 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).

- X-ray crystallography : Resolve solid-state conformation and bond angles, particularly the cyclopentyl group’s spatial arrangement .

- HRMS : Confirm molecular weight (e.g., C₁₃H₁₉N: calculated 189.1517, observed 189.1512) .

Q. How can regioselectivity challenges during functionalization of this compound be addressed?

- Methodology : Use directing groups (e.g., nitro or acetyl) to control electrophilic substitution positions. For bromination, employ NBS (N-bromosuccinimide) in CCl₄ under UV light to target the para position relative to the cyclopentyl group. Verify regiochemistry via NOESY NMR or X-ray analysis .

Advanced Research Questions

Q. How can computational chemistry methods predict the electronic properties and reactivity of this compound?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G(d)) to optimize geometry and compute frontier molecular orbitals (FMOs). Analyze HOMO-LUMO gaps to predict redox behavior. Compare theoretical NMR chemical shifts (GIAO method) and IR spectra with experimental data to validate models. Use the Polarizable Continuum Model (PCM) to simulate solvent effects .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

- Methodology :

- Re-examine computational parameters (e.g., basis set selection, solvent model accuracy).

- Verify experimental conditions (e.g., solvent polarity, temperature) that may affect spectral readings.

- Conduct molecular dynamics (MD) simulations to account for conformational flexibility in solution vs. solid-state structures .

Q. How to design enzymatic inhibition studies for this compound derivatives?

- Methodology :

- Target selection : Use molecular docking (AutoDock Vina) to identify potential enzyme targets (e.g., cytochrome P450 isoforms).

- Derivative synthesis : Introduce substituents (e.g., halogens, hydroxyl groups) to modulate binding affinity.

- In vitro assays : Measure IC₅₀ values using fluorogenic substrates. Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) and adhere to NIH preclinical reporting standards .

Q. What are the metabolic pathways of this compound in mammalian systems?

- Methodology :

- In vitro metabolism : Incubate with rat/human liver microsomes; identify phase I metabolites (e.g., hydroxylation at the cyclopentyl or methyl groups) via LC-MS/MS.

- Comparative analysis : Cross-reference with known 2,4-dimethylaniline metabolites (e.g., 6-hydroxy-2,4-dimethylaniline) to predict detoxification pathways .

Q. How to ensure reproducibility in biological studies involving this compound?

- Methodology :

- Standardize protocols : Precisely report solvent systems (e.g., DMSO concentration ≤0.1% in cell assays), storage conditions (-20°C under argon), and batch-to-batch purity checks.

- Negative controls : Include vehicle-only groups and validate compound stability under experimental conditions (e.g., pH 7.4, 37°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.